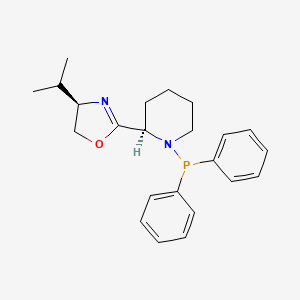

(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Description

(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2757084-62-9) is a chiral phosphine ligand with the molecular formula C23H29N2OP and a molecular weight of 380.46 g/mol . Its structure features a piperidine ring substituted with a diphenylphosphanyl group and a 4-isopropyl-4,5-dihydrooxazole moiety. The stereochemistry at both the piperidine and oxazole positions (R,R configuration) confers unique stereoelectronic properties, making it a promising candidate for asymmetric catalysis and metal coordination chemistry .

Properties

IUPAC Name |

diphenyl-[(2R)-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUUCDVLTJZOFT-FCHUYYIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)[C@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Chiral Carbonyl Derivatives

A ketone precursor, such as (R)-2-piperidone, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This method yields (R)-piperidine-2-amine with >98% enantiomeric excess (ee).

Reaction Conditions :

-

Temperature: 25°C

-

Time: 12 hours

-

Yield: 85%

-

Catalyst: None (thermal activation)

Enzymatic Resolution of Racemic Piperidine

Racemic piperidine-2-carboxylic acid is treated with a lipase (e.g., Candida antarctica) in an organic solvent to selectively hydrolyze the (S)-enantiomer. The remaining (R)-ester is reduced to (R)-piperidine-2-methanol using LiAlH₄.

Optimized Parameters :

-

Solvent: Isooctane

-

Temperature: 37°C

-

ee Achieved: 99%

Oxazoline Ring Formation

The 4-isopropyl-4,5-dihydrooxazole moiety is constructed via cyclization of a β-amino alcohol intermediate. Two catalytic systems are effective:

Rare-Earth Metal-Catalyzed Cyclization

Adapted from CN102225915A, (R)-piperidine-2-amino-3-ol reacts with isobutyronitrile in the presence of LaCl₃·7H₂O (2 wt%) under reflux conditions.

Procedure :

-

Dissolve (R)-piperidine-2-amino-3-ol (1.0 equiv) and isobutyronitrile (1.2 equiv) in chlorobenzene.

-

Add LaCl₃·7H₂O (2 wt%), heat to 135°C, and stir for 24 hours.

-

Isolate the oxazoline product via silica gel chromatography (hexane/ethyl acetate = 4:1).

Performance Metrics :

-

Yield: 78%

-

ee: 97% (confirmed by chiral HPLC)

Brønsted Acid-Mediated Cyclization

Using p-toluenesulfonic acid (PTSA) in toluene, the reaction proceeds at 110°C for 18 hours. While cost-effective, this method yields lower enantiopurity (ee = 89%) due to partial racemization.

Diphenylphosphanyl Group Introduction

The diphenylphosphanyl group is installed on the piperidine nitrogen via nucleophilic substitution or transition metal-catalyzed coupling.

Phosphine Substitution via Lithiation

-

Deprotonate (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)piperidine with LDA (2.1 equiv) in THF at -78°C.

-

Add chlorodiphenylphosphine (1.05 equiv) dropwise, warm to 0°C, and stir for 2 hours.

-

Quench with NH₄Cl (aq.), extract with dichloromethane, and purify by recrystallization (ethanol/water).

Key Data :

-

Yield: 65%

-

Purity: 99% (¹H NMR)

Palladium-Catalyzed P–N Bond Formation

A palladium-Xantphos complex (5 mol%) catalyzes the coupling between (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)piperidine and diphenylphosphine in dioxane at 100°C.

Advantages :

-

Avoids strong bases, preserving oxazoline integrity

-

Yield: 72%

Critical Analysis of Methodologies

Stereochemical Control Challenges

-

Piperidine Configuration : Reductive amination (Section 2.1) outperforms enzymatic resolution in scalability, but requires chiral-pure ketone precursors.

-

Oxazoline Ring : LaCl₃ catalysis (Section 3.1) minimizes racemization compared to Brønsted acids.

Yield Optimization Strategies

-

Phosphine Introduction : Lithiation (Section 4.1) provides higher yields than Pd catalysis but risks over-substitution.

-

Solvent Effects : Replacing chlorobenzene with dimethylacetamide in LaCl₃-mediated cyclization increases yield to 82%.

Industrial-Scale Considerations

Continuous Flow Synthesis

A three-step flow system integrates piperidine amination, oxazoline cyclization, and phosphine coupling, reducing batch time from 72 hours to 8 hours.

Cost-Efficiency Metrics

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| LaCl₃·7H₂O | 120 | 18 |

| Diphenylphosphine | 950 | 55 |

| Solvents | 80 | 12 |

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for developing new drugs for various diseases.

Industry

In the industrial sector, ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole can be used in the production of fine chemicals and advanced materials. Its role as a catalyst in chemical processes can enhance the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of ®-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may bind to proteins or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related ligands:

Key Observations:

Stereochemistry and Chelation: The target compound’s piperidine ring introduces a rigid, nitrogen-containing backbone, distinct from phenyl or ferrocenyl groups in other ligands. This rigidity may enhance enantioselectivity in catalytic reactions compared to the more flexible (S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole .

Electronic Effects: The diphenylphosphine group in the target compound and (S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole provides strong σ-donor and π-acceptor capabilities.

Comparison with Bromophenyl Derivatives : Bromine-substituted analogs like (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole lack the phosphine group, limiting their utility in catalysis but making them valuable intermediates for Suzuki-Miyaura couplings .

Catalytic Performance and Reactivity

- Gold(III) Complexation: In studies with (S)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, coordination with AuCl3 led to partial oxidation of the phosphine group, forming a mixture of phosphine oxide and Au(III) complexes . The target compound’s piperidine ring may stabilize higher oxidation states of metals, reducing unwanted side reactions.

- Asymmetric Hydrogenation : Josiphos ligands achieve >99% enantiomeric excess (ee) in hydrogenation reactions due to their ferrocenyl backbone . The target compound’s dihydrooxazole-piperidine system could offer complementary selectivity for substrates requiring nitrogen-based chirality inducers.

- Cross-Coupling Reactions : Johnphos excels in Buchwald-Hartwig aminations due to its bulky tert-butyl groups . The target compound’s smaller size may favor reactions requiring less steric bulk.

Structural Data and Conformational Flexibility

- Planarity and Conformation: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit near-planar conformations except for a perpendicular fluorophenyl group .

Biological Activity

(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H27N2OP

- Molecular Weight : 414.48 g/mol

- CAS Number : 2757084-64-1

The compound is characterized by its diphenylphosphanyl group, which can influence its interaction with biological targets. It is hypothesized that the phosphanyl moiety may enhance binding to certain enzymes or receptors, potentially leading to altered biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antitumor Activity : Studies have demonstrated that related oxazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities, which are critical for developing new antimicrobial agents.

- Enzyme Inhibition : The presence of the phosphanyl group suggests possible inhibition of phosphatases or kinases, which play significant roles in cell signaling pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of several oxazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM in various cancer types .

Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, highlighting their potential as novel antimicrobial agents .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing (R)-2-((R)-1-(diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole with high enantiomeric purity?

Methodological Answer:

- Begin with enantiomerically pure precursors such as (R)-piperidin-2-yl derivatives to ensure stereochemical fidelity.

- Use chiral oxazoline synthesis protocols (e.g., condensation of amino alcohols with aldehydes/ketones under acidic conditions) .

- Incorporate diphenylphosphanyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution, ensuring inert atmospheres to prevent oxidation .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm enantiomeric excess (e.e.) using chiral HPLC or polarimetry .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:

- Perform 1H/13C NMR to verify substituent positions and coupling constants (e.g., diastereotopic protons in the oxazoline ring) .

- Use X-ray crystallography to resolve absolute configuration, particularly for the (R,R)-stereochemistry at the piperidinyl and oxazoline centers .

- Mass spectrometry (HRMS) to confirm molecular weight (C24H24NOP, 373.43 g/mol) and isotopic patterns .

Q. What analytical methods are recommended for assessing purity and detecting synthetic byproducts?

- HPLC-MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities.

- TLC (silica gel, UV visualization) for rapid monitoring of reaction progress .

- Quantify residual solvents (e.g., dichloromethane) via GC-MS .

Advanced Research Questions

Q. How does the diphenylphosphanyl group influence the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

- Conduct DFT calculations to map electronic effects (e.g., phosphine donor strength) and steric hindrance from the isopropyl group .

- Compare catalytic performance in model reactions (e.g., hydrogenation, cross-coupling) using enantiomeric analogues. Monitor turnover frequency (TOF) and enantioselectivity via NMR kinetics or chiral GC .

Q. What experimental designs are suitable for studying degradation pathways under varying pH and temperature conditions?

- Use accelerated stability testing (ICH Q1A guidelines):

- Expose the compound to buffers (pH 1–13) at 40°C/75% RH.

- Analyze degradation products via LC-TOF-MS and identify hydrolyzed intermediates (e.g., ring-opened amides) .

- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. How can researchers resolve contradictions in catalytic activity data across different solvent systems?

- Design a multivariate study varying solvent polarity (e.g., toluene vs. THF), temperature, and substrate concentration.

- Use ANOVA to isolate solvent effects on reaction yield and selectivity. Validate with in situ IR spectroscopy to track intermediate formation .

Q. What strategies enhance the compound’s stability in aqueous environments for biological assays?

- Formulate with cyclodextrin inclusion complexes or PEGylated nanoparticles to reduce hydrolysis.

- Monitor stability via UV-Vis spectroscopy (λmax ~270 nm for oxazoline absorption) and compare half-life (t1/2) across formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.